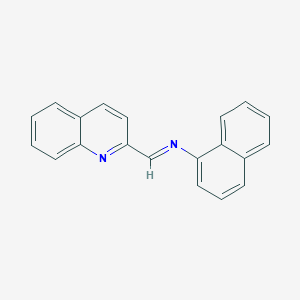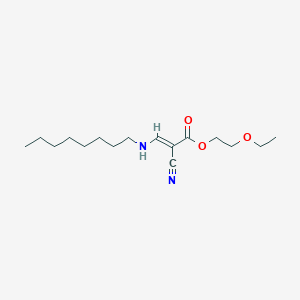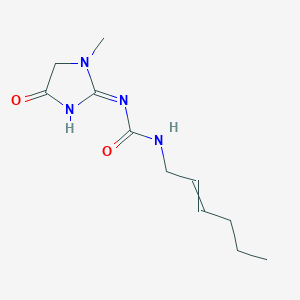
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a naphthalene ring and a quinoline ring, connected through a methanimine group. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the methanimine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine typically involves the condensation reaction between naphthalen-1-amine and quinoline-2-carbaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where one of the aromatic hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of naphthoquinone or quinoline oxide derivatives.
Reduction: Formation of naphthylamine or quinoline amine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of (E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Chemical Reactions: As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique reactivity and properties.
Comparación Con Compuestos Similares
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine can be compared with other imine compounds that contain aromatic rings:
(E)-N-(Phenyl)-1-(quinolin-2-yl)methanimine: Similar structure but with a phenyl ring instead of a naphthalene ring. This compound may exhibit different reactivity and properties due to the difference in aromatic ring structure.
(E)-N-(Naphthalen-1-yl)-1-(pyridin-2-yl)methanimine: Contains a pyridine ring instead of a quinoline ring. The presence of a pyridine ring may affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of naphthalene and quinoline rings, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
90429-68-8 |
|---|---|
Fórmula molecular |
C20H14N2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C20H14N2/c1-3-9-18-15(6-1)8-5-11-20(18)21-14-17-13-12-16-7-2-4-10-19(16)22-17/h1-14H |
Clave InChI |
GPRXNFKAOIFROC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N=CC3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)



![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)



